n'-(2-Methylphenyl)formic hydrazide
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Overview
Description
N’-(2-Methylphenyl)formic hydrazide is an organic compound belonging to the hydrazide class It is characterized by the presence of a formic hydrazide group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Methylphenyl)formic hydrazide typically involves the reaction of 2-methylphenylhydrazine with formic acid or its derivatives. One common method is the condensation reaction between 2-methylphenylhydrazine and ethyl formate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of N’-(2-Methylphenyl)formic hydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N’-(2-Methylphenyl)formic hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-(2-Methylphenyl)formic hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2-Methylphenyl)formic hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Formylhydrazine: Similar in structure but lacks the 2-methylphenyl group.
Acetyl hydrazine: Contains an acetyl group instead of a formic hydrazide group.
Benzoyl hydrazine: Features a benzoyl group in place of the formic hydrazide group.
Uniqueness: N’-(2-Methylphenyl)formic hydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in other hydrazides, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6304-59-2 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(2-methylanilino)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-2-3-5-8(7)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
YOCUQUOBTVSRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC=O |
Origin of Product |
United States |
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